
Methyl 2-butyl-2-methyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-butyl-2-methyloctanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its unique chemical structure, which includes a methyl group, a butyl group, and an octanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyl-2-methyloctanoate typically involves the esterification of 2-butyl-2-methyloctanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions. The general reaction can be represented as follows:
2-butyl-2-methyloctanoic acid+methanolH2SO4methyl 2-butyl-2-methyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and other by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-2-methyloctanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-butyl-2-methyloctanoic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products
Hydrolysis: 2-butyl-2-methyloctanoic acid and methanol.
Reduction: 2-butyl-2-methyloctanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl 2-butyl-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which methyl 2-butyl-2-methyloctanoate exerts its effects involves the hydrolysis of the ester bond in biological systems. Enzymes such as esterases catalyze the hydrolysis, releasing the corresponding acid and alcohol. These products can then interact with various molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a shorter carbon chain.
Ethyl acetate: Another common ester with a different alkyl group.
Methyl 2-methylbutanoate: Similar in structure but with a different branching pattern.
Uniqueness
Methyl 2-butyl-2-methyloctanoate is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
63831-44-7 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
methyl 2-butyl-2-methyloctanoate |
InChI |
InChI=1S/C14H28O2/c1-5-7-9-10-12-14(3,11-8-6-2)13(15)16-4/h5-12H2,1-4H3 |
InChI Key |
BHLKZBHLXIQAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
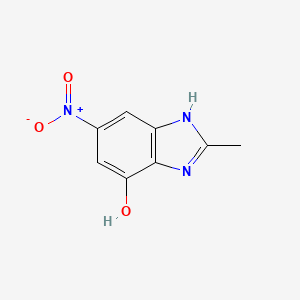
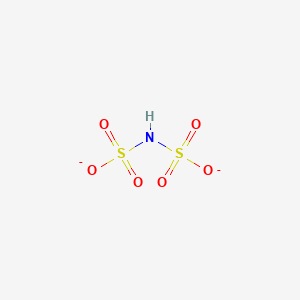

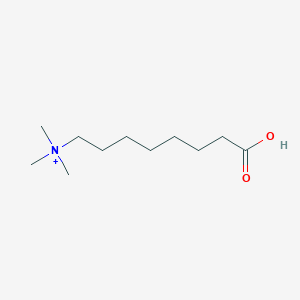
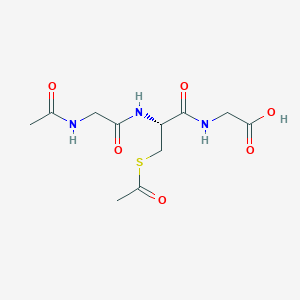
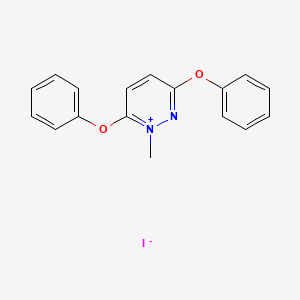
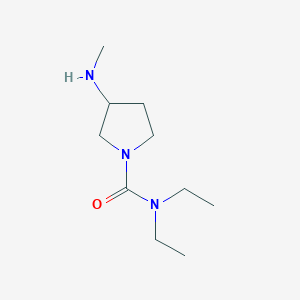
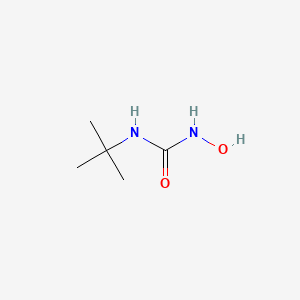

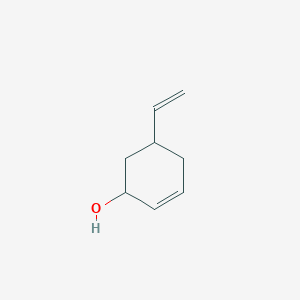
![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14499816.png)
